

Application Notes: Firibastat in the DOCA-Salt Hypertensive Rat Model

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Compound of Interest

Compound Name: *Firibastat*

Cat. No.: *B1678617*

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Audience: Researchers, scientists, and drug development professionals.

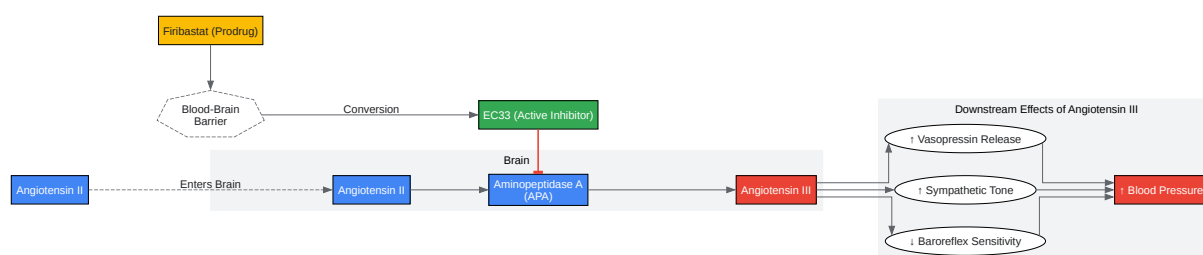
Introduction: **Firibastat** is a first-in-class, orally active prodrug that acts as a centrally-acting antihypertensive agent.[1][2] It is designed to cross the blood-brain barrier, where it is converted into its active form, EC33.[3][4] The active molecule inhibits Amino-peptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS).[5][6] This inhibition prevents the conversion of Angiotensin II (Ang-II) to Angiotensin III (Ang-III), a potent effector peptide that contributes to hypertension.[3][5]

The Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat is a widely used experimental model that mimics low-renin, salt-sensitive hypertension.[1][7][8] This model is particularly relevant for studying **Firibastat** as it is characterized by resistance to systemic RAS blockers and involves neurogenic components in the maintenance of high blood pressure.[7][9][10] These notes provide detailed protocols and data for the application of **Firibastat** in the DOCA-salt rat model.

Mechanism of Action of Firibastat

Firibastat targets the brain renin-angiotensin system. After oral administration, the prodrug **Firibastat** (also known as RB150) crosses the blood-brain barrier.[3] In the brain, it is cleaved by reductases to release two molecules of its active inhibitor, EC33.[3][4] EC33 specifically inhibits Amino-peptidase A (APA), preventing the conversion of Angiotensin II to Angiotensin III.[5] Angiotensin III normally exerts a tonic stimulatory control over blood pressure through three primary central mechanisms: increasing the release of arginine-vasopressin (AVP), activating

the sympathetic nervous system, and inhibiting the baroreflex.[1][3] By blocking Angiotensin III formation, **Firibastat** normalizes brain RAS hyperactivity and reduces blood pressure.[1][4]



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Caption: Mechanism of action of **Firibastat** in the brain renin-angiotensin system.

Experimental Protocols

DOCA-Salt Hypertensive Rat Model Induction

This protocol describes the induction of hypertension via uninephrectomy combined with deoxycorticosterone acetate (DOCA) and high salt intake.[10][11]

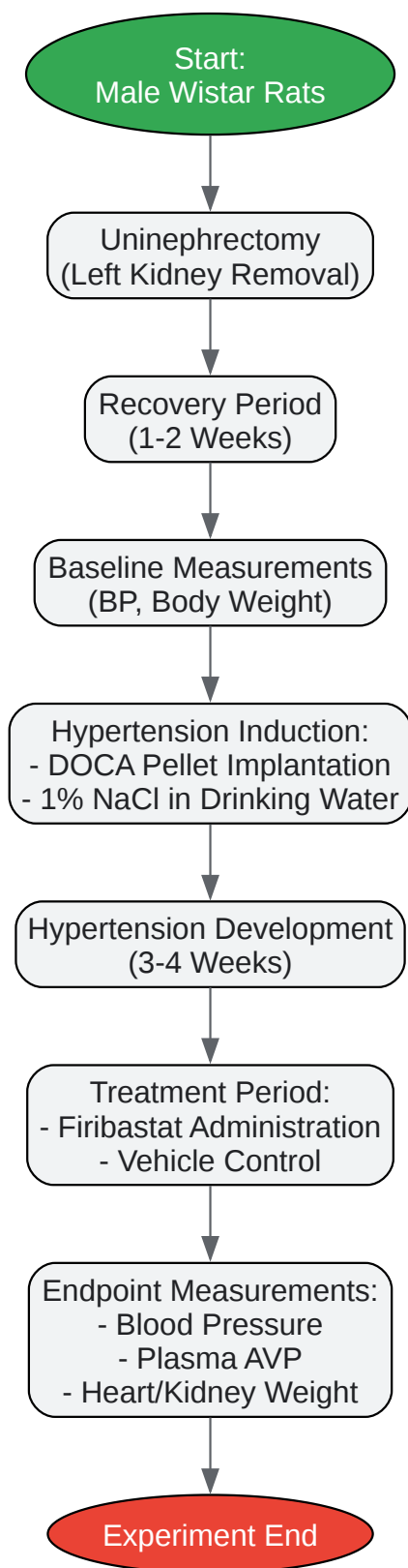
Materials:

- Male Wistar rats (8-9 weeks old, 300-330g)
- Anesthetic (e.g., tiletamine/zolazepam combination)

- DOCA pellets or injectable DOCA (25 mg)
- 1% NaCl drinking solution
- Standard rat chow

Procedure:

- Acclimatization: Acclimate rats to housing conditions for at least one week before any procedures.
- Uninephrectomy: Anesthetize the rat. Make a lateral abdominal incision to expose the left kidney. Ligate the left renal artery, vein, and ureter, and carefully remove the kidney. Suture the incision.
- Recovery: Allow the rats to recover for 1-2 weeks. Provide standard chow and tap water ad libitum.
- Induction of Hypertension:
 - Switch the drinking water to 1% NaCl solution ad libitum.
 - Subcutaneously implant a DOCA pellet (e.g., 25 mg pellet for 21 or 28 days) or begin subcutaneous injections of DOCA (e.g., 25 mg every fourth day).[\[11\]](#)
- Monitoring: Hypertension typically develops over 3-4 weeks.[\[10\]](#)[\[12\]](#) Monitor blood pressure, water intake, and body weight regularly. The model is characterized by low plasma renin levels and high plasma AVP levels.[\[7\]](#)[\[9\]](#)



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Caption: Experimental workflow for the DOCA-salt hypertensive rat model.

Firibastat Administration Protocol

Route of Administration: Oral gavage is the standard route for **Firibastat** in rat models.

Dosage and Duration:

- Acute Studies: A single oral dose of 30 mg/kg is effective in significantly reducing blood pressure.[\[4\]](#)[\[9\]](#)
- Chronic Studies: Daily oral administration of 50 mg/kg for 24 days has been shown to produce a sustained reduction in systolic blood pressure without the development of tolerance.[\[4\]](#)

Preparation: Prepare **Firibastat** solution in a suitable vehicle (e.g., sterile water or saline) for oral administration.

Blood Pressure Measurement Protocol

- Method: Continuous blood pressure monitoring can be achieved using radiotelemetry implants for the most accurate and stress-free measurements. Alternatively, tail-cuff plethysmography can be used for non-invasive measurements, though care must be taken to acclimatize the animals to the procedure to minimize stress-induced variations.
- Frequency: For chronic studies, measure blood pressure daily or several times a week. For acute studies, measure baseline blood pressure before administration and then at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.

Plasma Arginine-Vasopressin (AVP) Measurement

- Sample Collection: At the end of the study, collect trunk blood in chilled tubes containing EDTA.
- Processing: Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
- Analysis: AVP levels can be quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Quantitative Data and Expected Outcomes

The following tables summarize the reported effects of **Firibastat** in the DOCA-salt hypertensive rat model.

Table 1: Effect of Acute Oral Monotherapy on Mean Arterial Blood Pressure (MAP) in Conscious DOCA-Salt Rats

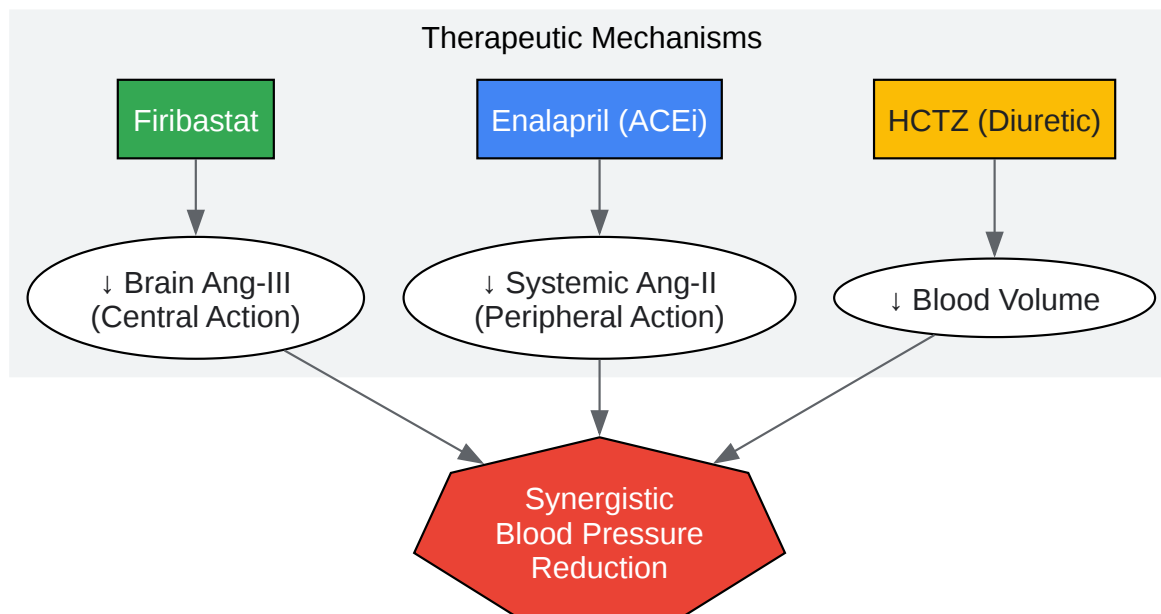
| Treatment | Dose (mg/kg) | Mean Change in MAP (mmHg) | Significance |
|----------------------------|--------------|-----------------------------|----------------------------|
| Firibastat | 30 | -35.4 ± 5.2[4][7] | Significant Decrease[7][9] |
| Enalapril | 10 | No Significant Change[7][9] | Not Significant[7][9] |
| Hydrochlorothiazide (HCTZ) | 10 | No Significant Change[7][9] | Not Significant[7][9] |

Data shows that unlike systemic RAS blockers or diuretics, the central action of **Firibastat** is highly effective in this low-renin model.

Table 2: Effect of Chronic Combination Therapy on Blood Pressure and Plasma AVP in DOCA-Salt Rats

| Treatment Group | Duration | Effect on Blood Pressure | Effect on Plasma AVP Levels |
|--|----------|--|---|
| Bitherapy (Enalapril + HCTZ) | 9 days | Reduction in BP | Baseline for comparison |
| Tritherapy (Firibastat + Enalapril + HCTZ) | 9 days | Significantly greater BP decrease than Bitherapy[7][9] | Reduced by 62% relative to Bitherapy group[9] |

This demonstrates a synergistic effect when **Firibastat** is added to standard antihypertensive agents, highlighting its potential for treating resistant hypertension.[4][9]



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Caption: Synergistic effect of **Firibastat** in combination therapy.

Conclusion

Firibastat demonstrates significant antihypertensive efficacy in the DOCA-salt rat model, a challenging preclinical model of salt-sensitive hypertension. Its unique central mechanism of action, inhibiting brain Aminopeptidase A, provides a distinct advantage where systemic RAS inhibitors are less effective.[4][9] The data strongly support its use both as a monotherapy and as an add-on therapy to enhance blood pressure control. These protocols and application notes provide a robust framework for researchers investigating novel treatments for resistant and salt-sensitive hypertension.

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